molecular formula C13H11NO3 B8388482 Ethyl Isoquinolin-5-yl(oxo)acetate

Ethyl Isoquinolin-5-yl(oxo)acetate

Cat. No.: B8388482
M. Wt: 229.23 g/mol
InChI Key: YIVHGLXEWHVPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl Isoquinolin-5-yl(oxo)acetate is a versatile isoquinoline derivative designed for use in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for the construction of complex N-heterocyclic scaffolds. Isoquinoline-based structures are prominent in the development of bioactive molecules and are frequently investigated for a wide range of pharmacological activities, including anti-inflammatory, antidiabetic, and antitumor properties . The reactive oxoacetate functional group makes this compound a valuable precursor for further chemical transformations, such as the synthesis of novel benzimidazo-isoquinolin-6(5H)-one derivatives, a class of compounds known for their significant biological profiles . Researchers can utilize this building block in radical cascade cyclization and other coupling reactions to generate diverse compound libraries for biological screening . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

ethyl 2-isoquinolin-5-yl-2-oxoacetate

InChI

InChI=1S/C13H11NO3/c1-2-17-13(16)12(15)11-5-3-4-9-8-14-7-6-10(9)11/h3-8H,2H2,1H3

InChI Key

YIVHGLXEWHVPKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC2=C1C=CN=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Ethyl Isoquinolin 5 Yl Oxo Acetate

Strategies for the Construction of the Isoquinoline (B145761) Core

The isoquinoline framework is a common motif in natural products and pharmacologically active compounds, leading to the development of numerous synthetic strategies for its construction. These methods can be broadly categorized into cyclization reactions, metal-catalyzed processes, and multicomponent reactions.

Cyclization Reactions in Isoquinoline Synthesis

Classical cyclization reactions remain a cornerstone of isoquinoline synthesis. These methods typically involve the formation of one or two bonds to close the heterocyclic ring, often starting from readily available aromatic precursors.

Bischler-Napieralski Reaction: This well-established method involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to yield a 3,4-dihydroisoquinoline. wikipedia.orgnrochemistry.com Subsequent oxidation furnishes the aromatic isoquinoline ring. For the synthesis of a 5-substituted isoquinoline, the starting β-phenylethylamine would need to bear a suitable substituent at the meta position that can later be converted to the desired functional group. The reaction is most effective for electron-rich aromatic rings. nrochemistry.com

Reaction Starting Material Reagents Intermediate/Product Ref.
Bischler-Napieralskiβ-PhenylethylamidePOCl₃ or P₂O₅3,4-Dihydroisoquinoline wikipedia.orgnrochemistry.com

Pictet-Spengler Reaction: This reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. nih.gov To obtain the fully aromatic isoquinoline, a subsequent oxidation step is required. The choice of the aldehyde or ketone determines the substituent at the C-1 position.

Reaction Starting Material Reagents Intermediate/Product Ref.
Pictet-Spenglerβ-Arylethylamine, Aldehyde/KetoneAcid catalyst (e.g., HCl)Tetrahydroisoquinoline nih.gov

Pomeranz-Fritsch Reaction: This method allows for the synthesis of isoquinolines from benzaldehydes and aminoacetaldehyde diethyl acetal. The reaction proceeds via the formation of a Schiff base, which then undergoes acid-catalyzed cyclization. organic-chemistry.org This approach can provide access to isoquinolines with various substitution patterns on the benzene (B151609) ring, depending on the starting benzaldehyde.

Reaction Starting Material Reagents Key Intermediate Ref.
Pomeranz-FritschBenzaldehyde, Aminoacetaldehyde diethyl acetalStrong acid (e.g., H₂SO₄)Benzalaminoacetal organic-chemistry.org

Metal-Catalyzed Coupling and Annulation Approaches

Modern synthetic chemistry has seen a surge in the use of transition metal catalysts to construct heterocyclic rings with high efficiency and selectivity.

Palladium-catalyzed cross-coupling and annulation reactions have emerged as powerful tools for isoquinoline synthesis. These methods often involve the formation of C-C and C-N bonds in a single pot, starting from appropriately functionalized precursors. For instance, the palladium-catalyzed carbonylation of haloarenes offers a potential route. A 5-haloisoquinoline could, in principle, be subjected to a palladium-catalyzed carbonylation in the presence of a suitable carbon monoxide source and an ethylating agent to introduce the desired functionality. rsc.orgrsc.org

One-Pot Multicomponent Reactions for Isoquinoline Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. Several MCRs have been developed for the synthesis of quinoline (B57606) and isoquinoline derivatives, often proceeding through a cascade of reactions. acs.org While a specific MCR for the direct synthesis of ethyl isoquinolin-5-yl(oxo)acetate is not prominently reported, the development of such a process from simple starting materials remains an attractive area of research.

Introduction of the α-Oxoester Functionality

Once the isoquinoline core is established, the next critical step is the introduction of the ethyl(oxo)acetate group at the C-5 position. This can be approached through several classical and modern synthetic transformations.

Friedel-Crafts Acylation Methods

Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). rsc.org To synthesize this compound, a Friedel-Crafts acylation of isoquinoline with ethyl oxalyl chloride could be envisioned. However, the regioselectivity of this reaction on the isoquinoline ring system can be complex. Electrophilic substitution on isoquinoline typically occurs at the C-5 and C-8 positions. The presence of the nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack, favoring substitution on the benzene ring. Controlling the reaction conditions, such as the choice of Lewis acid and solvent, would be crucial to favor acylation at the desired C-5 position. rsc.org

Reaction Substrate Acylating Agent Catalyst Potential Product Ref.
Friedel-Crafts AcylationIsoquinolineEthyl oxalyl chlorideAlCl₃This compound rsc.org

Metalation-Glyoxylation Routes

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) using a strong base, typically an organolithium reagent, followed by quenching with an electrophile. In the context of isoquinoline, the nitrogen atom itself can act as a directing group, facilitating lithiation at the C-1 and C-3 positions. However, achieving selective metalation at C-5 is more challenging and would likely require the presence of a suitable directing group at an adjacent position.

An alternative approach within this category involves the halogen-metal exchange of a 5-haloisoquinoline. Treatment of 5-bromoisoquinoline (B27571) or 5-iodoisoquinoline (B1339040) with an organolithium reagent at low temperature would generate the corresponding 5-lithioisoquinoline. This highly reactive intermediate could then be quenched with an appropriate electrophile, such as diethyl oxalate (B1200264), to introduce the ethyl oxoacetate moiety. This two-step sequence offers a potentially more regioselective route to the target compound compared to direct Friedel-Crafts acylation.

Reaction Sequence Starting Material Reagents Intermediate Electrophile Final Product
Halogen-Metal Exchange and Acylation5-Bromoisoquinolinen-BuLi or t-BuLi5-LithioisoquinolineDiethyl oxalateThis compound

Heterocyclization Reactions for Ketoester Integration

The formation of the isoquinoline ring system with a pre-installed or readily convertible ketoester moiety at the 5-position is a key strategy. This often involves the cyclization of appropriately substituted precursors.

One prominent method involves the reaction of 2-bromoaryl oximes with active methylene (B1212753) compounds, such as β-ketoesters. researchgate.net A copper-catalyzed cascade reaction between a 2-bromoaryl oxime acetate (B1210297) and a β-keto ester can lead to the formation of functionalized isoquinoline derivatives. organic-chemistry.org This approach proceeds through the C(sp³)-functionalization of the β-ketoester followed by an intramolecular cyclization to construct the isoquinoline N-oxide, which can then be further transformed.

Another relevant strategy is the rhodium(III)-catalyzed oxidative annulation of aryl oximes with tertiary propargyl alcohols, which provides a regioselective synthesis of various functionalized isoquinoline N-oxides. researchgate.net The versatility of this method allows for the incorporation of a range of functional groups, potentially including a precursor to the ethyl(oxo)acetate side chain.

The classic Pictet-Spengler reaction, involving the cyclocondensation of 2-arylethylamines with aldehydes, offers a foundational method for creating the 1,2,3,4-tetrahydroisoquinoline (B50084) skeleton. shahucollegelatur.org.in While not directly yielding the aromatic isoquinoline, this intermediate can be dehydrogenated. For the synthesis of the target compound, a 2-arylethylamine bearing an appropriate substituent on the aromatic ring that can be converted to the ketoester would be required.

Electrophilic Substitution and Carbonylation Techniques

Introducing the ethyl(oxo)acetate group onto a pre-existing isoquinoline ring via electrophilic substitution is another viable synthetic route. The reactivity of the isoquinoline nucleus towards electrophiles is influenced by the electron-withdrawing nature of the nitrogen atom, with substitution generally favored on the benzene ring. shahucollegelatur.org.inthieme-connect.de

A plausible approach is the Friedel-Crafts acylation of isoquinoline using a suitable acylating agent like ethyl oxalyl chloride in the presence of a Lewis acid catalyst. The position of acylation on the isoquinoline ring can be influenced by the reaction conditions and the presence of other substituents. Intramolecular Friedel-Crafts acylation has also been demonstrated as a powerful tool for ring closure in the synthesis of complex polycyclic systems. orgsyn.org

An alternative electrophilic substitution strategy involves an oxidative cross-dehydrogenative coupling (CDC) reaction. This method has been successfully employed for the acylation of quinolines and isoquinolines with arylmethanols as the acylating agents, using K₂S₂O₈ as an oxidant. organic-chemistry.org This transition-metal-free approach could potentially be adapted for the introduction of the oxoacetate group.

Carbonylation reactions, where a carbonyl group is introduced into an organic molecule, also present a potential pathway. For instance, the palladium-catalyzed carbonylation of a 5-haloisoquinoline in the presence of ethanol (B145695) and carbon monoxide could, in principle, lead to the formation of the corresponding ester, which could then be further elaborated to the ketoester.

Esterification and Functional Group Interconversions at the 5-Position

Modifying a functional group already present at the 5-position of the isoquinoline ring is a common and often more direct strategy to introduce the desired ethyl(oxo)acetate moiety.

A primary method is the Fischer esterification of isoquinoline-5-carboxylic acid. masterorganicchemistry.comsigmaaldrich.com This acid-catalyzed reaction with an excess of ethanol directly converts the carboxylic acid to the corresponding ethyl ester. masterorganicchemistry.com To obtain the final ketoester, the resulting ethyl isoquinoline-5-carboxylate would need to undergo further reaction, such as a Claisen condensation with diethyl oxalate.

The generation of the ketoester can also be achieved through the condensation of a methyl ketone with diethyl oxalate. google.com Therefore, if isoquinoline-5-methyl ketone is available, its reaction with diethyl oxalate in the presence of a suitable base would yield the target compound.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the 5-position of the isoquinoline ring can also be employed to introduce the ethyl(oxo)acetate group, particularly if a suitable leaving group is present at this position.

For example, nucleophilic substitution has been observed on isoquinoline-5,8-diones, where a leaving group at C6 or C7 is displaced by an amine. thieme-connect.de While this is not at the 5-position, it demonstrates the principle of nucleophilic attack on the isoquinoline system under specific activation. A similar strategy could be envisioned where a leaving group at the 5-position is displaced by the enolate of diethyl malonate or a related nucleophile, followed by decarboxylation to yield the ketoester.

The Reissert-type reaction offers another avenue for functionalization. The in situ generated EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) and EEDI (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroisoquinoline) can react with alkylating agents like diethyl malonate or ethyl acetoacetate (B1235776) in the presence of LiCl to provide alkylated dihydroisoquinolines. researchgate.net These intermediates can then be aromatized and further modified.

Amidation and Related Derivatizations

The formation of an amide bond followed by subsequent chemical transformations can also lead to the synthesis of this compound.

Starting from isoquinoline-5-carboxylic acid, treatment with a chlorinating agent such as oxalyl chloride or thionyl chloride would yield the corresponding acyl chloride. researchgate.net This highly reactive intermediate can then be reacted with an appropriate amine, for instance, to form an N-substituted amide. While not a direct route to the ketoester, this amide could be a precursor for other functional group manipulations.

A more direct approach could involve the reaction of the acyl chloride with the magnesium salt of ethyl malonate, which could potentially lead to the desired β-ketoester after workup.

Optimization and Scalability Considerations in this compound Synthesis

The efficiency and practicality of any synthetic route are crucial, especially for large-scale production. This necessitates a focus on optimizing reaction conditions to maximize yield and ensure the process is scalable.

Yield Enhancement Strategies

Several factors can be manipulated to improve the yield of this compound synthesis. In esterification reactions, such as the Fischer esterification, the removal of water as it is formed can drive the equilibrium towards the product, thereby increasing the yield. masterorganicchemistry.com This can be achieved using a Dean-Stark apparatus or by using a large excess of the alcohol reactant. masterorganicchemistry.com

Dynamic optimization strategies, which involve adjusting reaction parameters over the course of the reaction, have been shown to improve the productivity of ethyl acetate synthesis in reactive distillation processes. researchgate.netresearchgate.net Similar principles could be applied to the synthesis of this compound, particularly in continuous flow processes which offer precise control over reaction parameters. rsc.org

Table of Reaction Parameters and Yields

Reaction Type Starting Material Reagents Product Yield (%) Reference
Heterocyclization 2-Bromoaryl oxime acetate, β-keto ester Copper catalyst Functionalized isoquinoline Good organic-chemistry.org
Electrophilic Acylation Isoquinoline, Arylmethanol K₂S₂O₈ Acylated isoquinoline Moderate to Good organic-chemistry.org
Fischer Esterification Carboxylic Acid, Alcohol Acid catalyst Ester Varies masterorganicchemistry.com

Note: Yields are generalized as "Good" or "High" when specific percentages are not provided in the source material.

Purity and Purification Challenges

The purification of this compound is a critical step in its synthesis to ensure the removal of starting materials, reagents, and byproducts. Common impurities that may arise during synthesis include regioisomers (e.g., substitution at other positions of the isoquinoline ring), incompletely reacted intermediates, and products of side reactions. The presence of the ester and ketone functionalities in the target molecule also presents the possibility of hydrolysis or other degradation pathways if not handled under appropriate conditions.

Standard purification techniques for isoquinoline derivatives often involve column chromatography and recrystallization. bartleby.comuts.edu.au For this compound, column chromatography over silica (B1680970) gel would likely be the primary method for separating the desired product from closely related impurities. bartleby.comuts.edu.au The choice of eluent system would be crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate is a common choice for similar compounds. bartleby.com

Recrystallization from a suitable solvent or solvent mixture can be employed to obtain the final product in high purity. uts.edu.au The choice of solvent will depend on the solubility profile of the compound. Ethanol is often used for the recrystallization of related heterocyclic compounds. uts.edu.au

A significant challenge in the purification of isoquinoline derivatives can be the removal of starting materials that have similar polarities to the product. In such cases, multiple chromatographic steps or the use of different stationary phases might be necessary. The thermal stability of the compound should also be considered during purification processes that involve heating, such as distillation or high-temperature recrystallization, to prevent decomposition.

The following table outlines potential purification methods based on techniques used for similar compounds:

Purification MethodDescriptionPotential Application for this compound
Column Chromatography Separation based on differential adsorption of components to a stationary phase.Primary method for separating the target compound from isomers and byproducts. Silica gel would likely be the stationary phase, with a gradient of hexane/ethyl acetate as the mobile phase. bartleby.com
Recrystallization Purification of a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling.Used to obtain the final product in high purity after initial purification by chromatography. Ethanol could be a suitable solvent. uts.edu.au
Washing Removal of water-soluble impurities by partitioning the compound between an organic solvent and water.A standard workup step after the reaction to remove inorganic salts and other water-soluble byproducts. uts.edu.au
Drying Removal of residual solvent from the purified compound.Typically performed under reduced pressure or in a vacuum oven to obtain a dry, solid product. bartleby.com

Steric and Electronic Influences on Reaction Kinetics

The kinetics of the synthesis of this compound are significantly influenced by steric and electronic factors, both in the starting materials and in the reaction intermediates. The isoquinoline ring system itself has a distinct electronic character, with the nitrogen atom being electron-withdrawing, which deactivates the ring towards electrophilic substitution, particularly at the C5 and C8 positions. thieme-connect.de

Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the isoquinoline ring or on the reagents can have a profound effect on the reaction rate. For instance, in a synthetic route involving electrophilic substitution on the isoquinoline ring, the presence of an electron-donating group would activate the ring and increase the reaction rate, while an electron-withdrawing group would have the opposite effect. thieme-connect.de The nitrogen atom's lone pair can also interact with electrophiles, potentially complicating the reaction. thieme-connect.de

In esterification reactions, which are relevant to the formation of the ethyl acetate moiety, the reaction rate is influenced by the acidity of the carboxylic acid precursor and the nucleophilicity of the alcohol. The kinetics of esterification are often studied in detail, and it is known to be a reversible reaction that typically requires a catalyst. everant.org The equilibrium of the reaction can be shifted towards the product by removing water as it is formed. everant.org

Steric Effects: Steric hindrance can play a crucial role in determining the feasibility and rate of a reaction. If the synthetic route involves the approach of a bulky reagent to the C5 position of the isoquinoline ring, steric clash with the peri-hydrogen at C4 could slow down the reaction. The size of the substituents on both the isoquinoline nucleus and the incoming reagent will be a determining factor.

The following table summarizes the potential steric and electronic influences on the reaction kinetics:

FactorInfluence on Reaction Kinetics
Electron-donating groups on the isoquinoline ring Increase the rate of electrophilic substitution reactions.
Electron-withdrawing groups on the isoquinoline ring Decrease the rate of electrophilic substitution reactions. thieme-connect.de
Acidity of the oxoacetic acid precursor Higher acidity leads to a faster esterification rate.
Nucleophilicity of ethanol Higher nucleophilicity would increase the rate of ester formation.
Steric hindrance at the C5 position Can decrease the reaction rate by impeding the approach of reagents.
Catalyst presence in esterification Significantly increases the rate of the esterification reaction. everant.org

Structural Elucidation and Conformational Analysis of Ethyl Isoquinolin 5 Yl Oxo Acetate and Its Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide a non-destructive means to probe the molecular framework, offering insights into the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton can be constructed.

For Ethyl Isoquinolin-5-yl(oxo)acetate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the isoquinoline (B145761) ring, the ethyl group, and the oxoacetate moiety. The aromatic protons of the isoquinoline ring typically resonate in the downfield region (δ 7.5-9.5 ppm) due to the deshielding effect of the aromatic ring current. The coupling patterns between these protons provide crucial information about their relative positions on the ring. The ethyl group gives rise to a characteristic quartet for the methylene (B1212753) (-CH2-) protons (around δ 4.4 ppm) and a triplet for the methyl (-CH3) protons (around δ 1.4 ppm), with the splitting pattern arising from coupling to the adjacent protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester and ketone functionalities are particularly noteworthy, appearing significantly downfield (δ 160-200 ppm). The carbons of the isoquinoline ring appear in the aromatic region (δ 120-150 ppm).

Table 1: Representative NMR Data for this compound Analogues
Position/Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Isoquinoline H-1~9.3 (s)~152
Isoquinoline H-3~8.6 (d)~144
Isoquinoline H-4~7.8 (d)~121
Isoquinoline H-6~8.2 (d)~130
Isoquinoline H-7~7.7 (t)~128
Isoquinoline H-8~8.1 (d)~129
C=O (Ketone)-~194
C=O (Ester)-~164
-OCH₂CH₃~4.4 (q)~62
-OCH₂CH₃~1.4 (t)~14

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations.

In the IR spectrum of this compound, strong absorption bands are expected for the two carbonyl (C=O) groups. The ester carbonyl typically absorbs in the range of 1735-1750 cm⁻¹, while the ketone carbonyl absorbs at a slightly lower frequency, around 1680-1700 cm⁻¹. The difference in absorption frequency is due to the electronic environment of the carbonyl groups. Other characteristic peaks include C-O stretching vibrations for the ester group (around 1200-1300 cm⁻¹), C=N and C=C stretching vibrations from the isoquinoline ring (around 1500-1650 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for this compound and Analogues
Functional GroupVibrational ModeTypical Absorption Range (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
C=O (Ketone)Stretching1680 - 1700
C=O (Ester)Stretching1735 - 1750
C=N/C=C (Aromatic)Stretching1500 - 1650
C-O (Ester)Stretching1200 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The isoquinoline ring system in this compound is the primary chromophore. semanticscholar.org It is expected to exhibit multiple absorption bands in the UV region, corresponding to π→π* transitions. Typically, isoquinoline and its derivatives show strong absorption bands in the range of 220-350 nm. thieme-connect.de The presence of the oxoacetate substituent at the 5-position can influence the position and intensity of these bands due to electronic interactions with the aromatic system.

Table 3: Typical UV-Vis Absorption Maxima for Isoquinoline Derivatives
TransitionApproximate λmax (nm)Solvent
π→π~220Ethanol (B145695)
π→π~270Ethanol
π→π*~320Ethanol

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₃H₁₁NO₃), the calculated monoisotopic mass is approximately 229.07 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 229 would be expected, confirming the molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 184, and the loss of the entire ethyl ester group (-COOCH₂CH₃, 73 Da) to yield a fragment at m/z 156. Further fragmentation of the isoquinoline ring would also be observed.

Table 4: Expected Mass Spectrometry Data for this compound
m/zAssignment
229[M]⁺ (Molecular Ion)
184[M - OCH₂CH₃]⁺
156[M - COOCH₂CH₃]⁺
128[Isoquinoline]⁺

Single Crystal X-ray Diffraction Studies

While spectroscopic methods provide valuable information about molecular structure, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides precise bond lengths, bond angles, and torsional angles, offering a detailed and static picture of the molecule's conformation in the solid state.

Determination of Crystal System and Space Group

The first step in a single-crystal X-ray diffraction study is to determine the crystal system and space group of the material. The crystal system describes the symmetry of the unit cell, the smallest repeating unit of the crystal lattice. The space group provides a more detailed description of the symmetry elements within the unit cell.

Table 5: Illustrative Crystal Data for an Isoquinoline Analogue
ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.42
b (Å)9.57
c (Å)21.28
β (°)102.49
Volume (ų)2072
Z4

Analysis of Unit Cell Parameters and Molecular Conformation

The three-dimensional arrangement of molecules in a crystal lattice is defined by the unit cell parameters. For analogues of this compound, these parameters, determined through single-crystal X-ray diffraction, reveal the fundamental packing symmetries and densities.

For instance, the crystal structure of an analogue, ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate, reveals a 'U-shaped' molecular conformation. nih.gov In this molecule, the quinoxaline (B1680401) portion is nearly planar, with a slight dihedral angle of 3.38 (7)° between its constituent rings. nih.gov This deviation from planarity is a common feature in such bicyclic systems. Another related compound, ethyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)acetate, shows a significant dihedral angle of 86.7 (2)° between the bicyclic quinoline (B57606) fragment and the ester group.

The conformation of the ethyl oxoacetate side chain is also of critical importance. In many crystalline structures of similar compounds, this chain adopts a fully extended, linear arrangement to minimize steric hindrance. nih.gov However, intramolecular interactions can lead to different conformations. For example, in one quinoxaline derivative, the molecule adopts its 'U-shaped' conformation partly due to an intramolecular antiparallel carbonyl electrostatic interaction, with C··O distances of 2.8905 (16) and 3.0221 (15) Å. nih.gov

A selection of unit cell parameters for analogous compounds is presented below to illustrate the crystallographic diversity.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref
Ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetateMonoclinicP2₁/c13.1118(4)12.0007(4)13.9048(4)90104.288(1)90 nih.gov
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetateMonoclinicC2/c21.096(3)7.3734(8)16.297(2)90108.660(5)90 rsc.org
Ethyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)acetateOrthorhombicP2₁2₁2₁7.031(2)11.139(4)16.591(6)909090

Investigation of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The stability of the crystal lattice is governed by a network of intermolecular interactions. In compounds containing aromatic rings and functional groups like esters and ketones, hydrogen bonds and π-π stacking are the predominant forces.

Hydrogen Bonding: Although the isoquinoline ring itself lacks strong hydrogen bond donors, the oxoacetate moiety provides acceptor oxygen atoms (C=O and O-ethyl). These can participate in weak C—H⋯O hydrogen bonds with aromatic or aliphatic C-H groups from neighboring molecules. For example, in the crystal structure of ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate, multiple C—H⋯O interactions link molecules into sheets. nih.govrsc.org Similarly, in a quinoxaline derivative, C—H⋯O and C—H⋯N hydrogen bonds create corrugated layers within the crystal. nih.gov In a pyrazolo[3,4-g]isoquinoline derivative, C–H···O hydrogen bonds are crucial in forming molecular layers. nih.govacs.org

Interaction TypeDonor-Acceptor (D-H···A)Distance (D···A) (Å)Angle (D-H···A) (°)Compound AnalogueRef
C-H···O Hydrogen BondC5–H5···O43.28145Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate nih.gov
C-H···O Hydrogen BondC12A-H···O33.49157Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate nih.gov
π-π StackingRing Centroid···Ring Centroid3.8105(7)-Ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate nih.gov
π-π StackingRing Centroid···Ring Centroid3.4460(6)-Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate rsc.org

Hirshfeld Surface Analysis for Crystal Packing Insights

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govmdpi.com By mapping properties such as the normalized contact distance (d_norm) onto the surface, one can identify the specific atoms involved in close contacts and the nature of these interactions.

In related heterocyclic compounds, the most significant contributions to the crystal packing often come from H···H contacts, reflecting the prevalence of van der Waals forces. nih.gov For example, in one quinoline derivative, H···H contacts account for 42.3% of the Hirshfeld surface. acs.org Contacts involving heteroatoms, such as H···O/O···H and H···N/N···H, appear as distinct "spikes" on the fingerprint plot and correspond to hydrogen bonding interactions. nih.gov The presence of adjacent red and blue triangular regions on the shape-indexed Hirshfeld surface is indicative of π-π stacking interactions. mdpi.com This analysis confirms that a combination of hydrogen bonding and van der Waals interactions, including π-stacking, are the primary forces governing crystal packing in these systems. nih.govacs.org

Conformational Dynamics and Isomeric Considerations

Beyond the static picture provided by crystallography, molecules like this compound exhibit conformational dynamics in solution and can exist as different isomers.

The primary source of conformational flexibility is the rotation around single bonds, particularly the C-C and C-O bonds of the ethyl oxoacetate side chain. The rotation around the bond connecting the side chain to the isoquinoline ring determines the orientation of the ester group relative to the bicyclic system. Different staggered and eclipsed conformations will have varying energy levels due to steric hindrance and electronic effects. organicchemistrytutor.compressbooks.pub The most stable conformation, often the anti-conformation where bulky groups are furthest apart, is typically the most populated at room temperature. organicchemistrytutor.comkhanacademy.org

Another important consideration is the potential for E/Z isomerism if the oxo group were part of an oxime or a similar C=N double bond, as seen in some related heterocyclic structures. For instance, in an analogue containing an oxime, the E-isomer was found to be more stable than the Z-isomer. The calculated energy barrier for E/Z isomerization can be high enough to allow for the separation of isomers under certain conditions.

Furthermore, the ethyl oxoacetate moiety itself can exist in different conformations. While often depicted as a simple ester, it is a 1,2-dicarbonyl compound (an α-keto ester) and can exhibit keto-enol tautomerism, although the keto form is generally predominant. The relative orientation of the two carbonyl groups (glyoxal-like) is subject to rotational barriers, leading to different conformers (e.g., s-cis and s-trans) with distinct energetic profiles.

Computational and Theoretical Investigations of Ethyl Isoquinolin 5 Yl Oxo Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. However, specific studies employing these methods on Ethyl Isoquinolin-5-yl(oxo)acetate have not been identified in a comprehensive literature search.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations could provide valuable insights into the properties of this compound, such as its optimized geometry, frontier molecular orbital energies (HOMO-LUMO gap), and electrostatic potential surface. This information is crucial for predicting the molecule's stability, reactivity, and potential sites for electrophilic and nucleophilic attack. For instance, a DFT study on the synthesis of ethyl acetate (B1210297) has been used to elucidate the reaction mechanism and energy profiles. nih.gov Similarly, DFT has been applied to study the isomerism of other complex organic molecules. mdpi.comresearchgate.net Despite the utility of this method, there are no specific DFT studies published in the scientific literature for this compound.

Quantitative Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding. pitt.eduamercrystalassn.org By identifying bond critical points and analyzing their properties (such as electron density and its Laplacian), QTAIM can elucidate the nature of covalent and non-covalent interactions within a molecule. amercrystalassn.orgyoutube.com This analysis would be instrumental in understanding the intramolecular interactions within this compound, such as the nature of the bonds within the isoquinoline (B145761) ring system and the ester group. A review of existing literature indicates that no QTAIM analysis has been specifically performed and published for this compound.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, based on the electron density and its derivatives. youtube.com For a molecule like this compound, NCI analysis could reveal important intramolecular and potential intermolecular interactions that influence its conformation and packing in the solid state. This information is particularly valuable for understanding its behavior in biological systems or as a material. At present, there are no published NCI analysis studies specifically for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemist's perspective on bonding by localizing the molecular orbitals into bonding, lone pair, and anti-bonding orbitals. youtube.comwisc.edu This method allows for the quantitative analysis of hyperconjugative interactions and charge transfer between different parts of a molecule, offering deep insights into its electronic structure and stability. youtube.com For this compound, NBO analysis could quantify the delocalization of electrons within the isoquinoline ring and the electronic effects of the ethyl oxoacetate substituent. A comprehensive search of scientific databases reveals no specific NBO analysis has been conducted on this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for predicting how a molecule might interact with biological targets or other molecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to predict the binding affinity and mode of interaction of a ligand with a biological target, such as a protein or enzyme. nih.govnih.gov Given the pharmacological importance of the isoquinoline scaffold, molecular docking studies of this compound against various biological targets could uncover potential therapeutic applications. researchgate.netnumberanalytics.comtechnologynetworks.com However, there are currently no published molecular docking studies specifically featuring this compound in the scientific literature. Studies on other isoquinoline and quinoline (B57606) derivatives have demonstrated the utility of this approach in identifying potential inhibitors for various enzymes. nih.govnih.govtubitak.gov.tr

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to understand the dynamic nature of molecules by simulating the physical movements of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations provide crucial insights into its conformational landscape—the full range of three-dimensional shapes the molecule can adopt.

The process begins by defining a force field, which is a set of parameters that approximates the potential energy of the system. This allows for the calculation of forces acting on each atom, and Newton's equations of motion are then solved iteratively to simulate the molecule's trajectory over a specific period, often on the scale of nanoseconds to microseconds. researchgate.net By analyzing this trajectory, researchers can explore the different conformations the molecule samples and identify the most stable, low-energy states.

Enhanced sampling techniques can be employed to overcome the challenge of insufficient sampling in conventional MD simulations, which may get trapped in local energy minima. nih.govfrontiersin.org These methods accelerate the exploration of the conformational space, ensuring a more comprehensive and reliable picture of the molecule's flexibility and preferred shapes. frontiersin.orgnih.gov

For this compound, understanding its conformational stability is key. The relative orientation of the ethyl oxoacetate group with respect to the isoquinoline ring system dictates its interaction with biological targets. MD simulations can reveal the energetic barriers between different conformations and the probability of the molecule existing in a particular state under physiological conditions. While specific MD studies on this exact molecule are not prevalent in public literature, the methodology is a standard and essential tool in the computational analysis of such compounds. researchgate.net Density Functional Theory (DFT) calculations can also be used as a complementary method to optimize geometries and determine the energies of different isomers or conformers, helping to identify the most favorable configuration. mdpi.com

Structure-Based Drug Design Principles Applied to Isoquinolin-5-yl(oxo)acetate Derivatives

Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that relies on the high-resolution, three-dimensional structural information of a biological target, typically a protein or enzyme. nih.gov The core principle of SBDD is to design and optimize chemical compounds that can bind to the target with high affinity and selectivity, thereby modulating its biological function. For derivatives of the isoquinoline scaffold, including this compound, SBDD is a cornerstone of modern medicinal chemistry efforts. nih.govresearchoutreach.org

The process often starts with the identification of a binding site on the target protein. Using computational tools, potential ligands are "docked" into this site to predict their binding conformation and affinity. This allows chemists to design derivatives of a parent scaffold, like isoquinoline, that have improved interactions with the target. For instance, modifications can be made to exploit specific hydrogen bonds, hydrophobic pockets, or electrostatic interactions within the binding site. nih.gov

Fragment-based drug discovery (FBDD) is a related technique where small, simple molecules (fragments) that bind weakly to the target are identified and then grown or merged to create a more potent lead compound. researchoutreach.org Isoquinoline itself can serve as a template structure in such an approach. By screening a library of isoquinoline derivatives, researchers can identify initial "hits" and then use structural information to guide the merging of fragments or the addition of new functional groups to rapidly generate highly potent molecules. researchoutreach.org

Ligand Efficiency and Binding Affinity Prediction

A central goal in SBDD is the prediction and optimization of a ligand's binding affinity for its target. Binding affinity refers to the strength of the interaction, often quantified by constants like the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Computationally, binding affinity is frequently estimated using molecular docking programs that employ scoring functions to rank different binding poses and predict the binding energy (ΔG). researchgate.net For example, in a study of thiazolo[5,4-c]isoquinoline derivatives, molecular docking was used to predict binding affinities against acetylcholinesterase, identifying the most promising candidates for synthesis and biological testing based on their favorable energy scores. researchgate.net

However, high affinity alone is not sufficient for a good drug candidate. A large molecule may achieve high affinity simply through a large number of contacts, without being an efficient binder. This is where Ligand Efficiency (LE) becomes a critical metric. LE normalizes the binding affinity by the size of the molecule, typically its number of heavy (non-hydrogen) atoms.

Ligand Efficiency (LE) = -ΔG / Number of Heavy Atoms

LE provides a measure of the average binding contribution per atom, allowing for a more effective comparison between compounds of different sizes. A high LE value indicates that a molecule is highly optimized and achieves its potency efficiently. This metric is invaluable during lead optimization, as it helps guide the selection of compounds that are not unnecessarily large, which can negatively impact pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. japsonline.com By developing a mathematical model, QSAR can predict the activity of novel, unsynthesized molecules, thereby guiding design optimization and prioritizing synthetic efforts. nih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

For isoquinoline derivatives, QSAR studies have been successfully employed to optimize their activity against various targets. japsonline.comresearchgate.net The process involves several key steps:

Data Set Compilation: A series of structurally related compounds with experimentally measured biological activities (e.g., IC50 values) is collected.

Descriptor Calculation: For each molecule, a wide range of numerical parameters, known as molecular descriptors, are calculated. These can describe various aspects of the molecule, including its topology, geometry (3D-MoRSE descriptors), and electronic properties. japsonline.com

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links a subset of the calculated descriptors to the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

Once a validated QSAR model is established, it provides valuable insights into which structural features are either beneficial or detrimental to activity. This information allows medicinal chemists to design new derivatives of this compound with a higher probability of possessing the desired biological effect. japsonline.com

QSAR Study ComponentDescriptionReference
Objective To establish a mathematical relationship between the chemical structures of isoquinoline derivatives and their inhibitory activity against a specific biological target. japsonline.com
Molecular Descriptors Numerical representations of a molecule's structure. Examples include 3D-MoRSE (3D Molecule Representation of Structures based on Electron diffraction) descriptors, which encode information about topology, connectivity, and atomic properties. japsonline.com
Modeling Software Specialized software (e.g., QSARINS) is used to manage the data, calculate descriptors, and build and validate the statistical models. researchgate.net
Outcome A predictive equation that can be used to estimate the biological activity of new compounds and provide insights for lead generation and optimization. japsonline.comnih.gov

In Silico Assessment of Molecular Properties (Excluding Specific ADMET Values)

Before committing to costly and time-consuming synthesis and experimental testing, the fundamental molecular properties of a compound like this compound can be rapidly assessed using in silico (computational) methods. mdpi.comresearchgate.net These calculations provide a foundational profile of the molecule, helping to evaluate its general "drug-likeness" and potential suitability for further development, independent of specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

Various freely available and commercial software platforms can calculate a suite of physicochemical properties directly from the 2D or 3D structure of a molecule. mdpi.comsamipubco.com These properties are crucial for understanding a molecule's behavior in a biological environment. For example, lipophilicity (often estimated as LogP) influences how well a compound can cross cell membranes, while the number of hydrogen bond donors and acceptors affects its solubility and binding interactions. The polar surface area (PSA) is another key descriptor that correlates with membrane permeability.

These computational assessments serve as an early-stage filter in the drug discovery process. By comparing the calculated properties of a novel compound to those of known successful drugs, researchers can identify potential liabilities early on. For instance, a molecule with very high molecular weight or poor lipophilicity might be flagged for redesign. This initial screening allows for the prioritization of compounds that possess a more favorable balance of properties for development into therapeutic agents. samipubco.comnih.gov

PropertyDescriptionCalculated Value for this compound
Molecular Formula The elemental composition of the molecule.C13H11NO3
Molecular Weight The mass of one mole of the substance.229.23 g/mol
LogP The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity.1.75
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule; correlates with permeability.56.5 Ų
Hydrogen Bond Donors The number of hydrogen atoms attached to electronegative atoms (O, N).0
Hydrogen Bond Acceptors The number of electronegative atoms (O, N) with lone pairs.4
Rotatable Bonds The number of bonds that allow free rotation, influencing conformational flexibility.4

Emerging Research Directions and Future Perspectives

Development of Novel Ethyl Isoquinolin-5-yl(oxo)acetate Derivatives

The core structure of this compound provides a versatile template for chemical modification, a common strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. Research efforts are geared towards synthesizing novel derivatives by modifying various parts of the molecule. For instance, the development of new amino-quinoline-5,8-dione derivatives, created by coupling different alkyl or aryl-amino fragments to the quinoline (B57606) core, has yielded compounds with significant antiproliferative potency. nih.gov In one study, fourteen such derivatives showed antiproliferative effects in the low micromolar range against both drug-sensitive and multidrug-resistant cancer cell lines. nih.gov

Similarly, modifications can be introduced to other parts of the isoquinoline (B145761) system. The synthesis of tryptanthrin (B1681603) derivatives, which are tetracyclic heteroaromatic compounds, has been explored by introducing side chains containing dicarboxylic acid residues. researchgate.net One such example is the synthesis of ethyl 5-oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate, which was developed from tryptanthrin-6-oxime. researchgate.netmdpi.com These examples underscore a key strategy in drug discovery: leveraging a known scaffold to create a library of related compounds for biological screening. ontosight.ai This approach allows researchers to systematically probe the structure-activity relationship (SAR) and optimize compounds for desired therapeutic effects, such as anti-inflammatory or antitumor activities. nih.govmdpi.com

Exploration of Combination Therapies with Existing Agents

A significant frontier in pharmacology is the use of combination therapies to enhance efficacy and overcome drug resistance. While specific studies on combination therapies involving this compound are not yet prevalent, this represents a logical and critical future research avenue. Given that derivatives of related quinoline structures have demonstrated potent antiproliferative activities, they are prime candidates for investigation in combination with established chemotherapeutic agents. nih.gov

The rationale for this approach is multifaceted. A novel agent could potentially sensitize cancer cells to a conventional drug, allowing for lower, less toxic doses. Alternatively, it could act on a different cellular pathway, creating a synergistic effect that is more potent than either agent alone. The development of amino-quinoline-5,8-dione derivatives that show efficacy against multidrug-resistant (MDR) cell lines is particularly promising. nih.gov These compounds could be developed as agents to circumvent multi-drug resistance, a major challenge in oncology. nih.gov Future research will likely focus on pairing such novel isoquinoline-based compounds with existing drugs to identify synergistic interactions and new treatment paradigms for complex diseases.

Application of this compound as Chemical Biology Probes

High-quality chemical probes are indispensable tools for dissecting complex biological processes. nih.gov These small molecules are designed to interact with a specific protein target, allowing researchers to study its function in cells and organisms with high precision. nih.govmdpi.com While this compound itself is not yet established as a chemical probe, its scaffold is an excellent starting point for the design of such tools.

To be effective, a chemical probe must be potent and selective for its target. nih.gov The development process involves converting a "hit" compound from a screen into a validated probe. This often requires synthesizing derivatives that incorporate specific functionalities for detection or target identification. mdpi.com For example, a minimalist linker containing a diazirine (for photo-crosslinking) and an alkyne (for click chemistry-based ligation to reporter tags) could be added to the this compound structure. mdpi.com Such a modified molecule, known as a photoaffinity labeling (PAL) probe, would allow researchers to covalently link the probe to its protein target upon UV irradiation, enabling subsequent identification of the target protein via mass spectrometry. mdpi.com This approach provides a powerful method to de-convolute the mechanism of action of new bioactive compounds and uncover novel drug targets. mdpi.com

Advanced Analytical Methodologies for Compound Detection and Quantification

The robust characterization of any new chemical entity requires sophisticated analytical methods for its detection, quantification, and structural elucidation. For this compound and its derivatives, a combination of chromatographic and spectroscopic techniques is essential.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating the compound from complex mixtures, such as reaction media or biological extracts. nih.gov An advanced application is the use of on-line screening HPLC-ABTS+ systems, which couple separation with a bioactivity assay to rapidly identify antioxidant compounds in a mixture. nih.gov For quantification, methods analogous to the NIOSH protocol for ethyl acetate (B1210297) could be adapted. cdc.gov This would involve sample collection, desorption from a medium like charcoal, and analysis using Gas Chromatography with a Flame Ionization Detector (GC-FID). cdc.gov

For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. nih.gov Both 1H-NMR and 13C-NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structure assignment of newly synthesized derivatives. thieme-connect.de

Table 1: Analytical Techniques for Isoquinoline Compound Analysis

Technique Application Key Details Reference
HPLC Separation & Bioactivity ScreeningUsed with mobile phases like water/acetonitrile and a C18 column. Can be coupled with ABTS+ for on-line antioxidant screening. nih.gov
GC-FID QuantificationInvolves desorption from a sorbent (e.g., CS₂) and analysis via gas chromatography. Requires calibration with standards. cdc.gov
NMR Spectroscopy Structural Elucidation1H and 13C NMR are used to confirm the precise chemical structure and connectivity of the synthesized molecule. nih.govthieme-connect.de
Mass Spectrometry Target IdentificationUsed in chemoproteomic methods with chemical probes (e.g., PAL probes) to identify protein targets. mdpi.com

Green Chemistry Approaches in Isoquinoline-Oxoacetate Synthesis

The principles of green chemistry, which emphasize environmental sustainability, are increasingly influencing the synthesis of heterocyclic compounds. niscpr.res.in Traditional methods for synthesizing isoquinolines often require harsh conditions or the use of precious and toxic transition metals. niscpr.res.in Modern research focuses on developing more benign and efficient alternatives.

One promising approach involves using a Ru(II)/PEG-400 catalyst system. niscpr.res.in This method utilizes polyethylene (B3416737) glycol (PEG-400) as a biodegradable and recyclable solvent, enhancing the atom economy and environmental profile of the reaction. niscpr.res.in Another strategy employs rhodium(III) catalysis for the C-H activation and annulation of N-methoxybenzamides in biomass-derived ethanol (B145695) at room temperature, eliminating the need for harsh oxidants. chemistryviews.org Furthermore, carbene-catalyzed aerobic oxidation of isoquinolinium salts represents another environmentally friendly route, using ambient air as the sole oxidant to produce isoquinolinones in high yields under mild conditions. rsc.org These methods highlight a significant shift towards syntheses that are not only efficient but also minimize environmental impact. chemistryviews.orgresearchgate.net

Table 2: Green Synthesis Strategies for Isoquinoline Derivatives

Approach Catalyst/Reagent Solvent Key Advantages Reference
C-H/N-N Bond ActivationRu(II) complexPEG-400Homogeneous, recyclable catalyst; biodegradable solvent; high atom economy. niscpr.res.in
C-H Activation/AnnulationRhodium(III) complexEthanolOperates at room temperature; uses biomass-derived solvent; no external oxidant needed. chemistryviews.org
Aerobic OxidationN-Heterocyclic CarbeneNot specifiedUses ambient air as the oxidant; mild reaction conditions; excellent yields. rsc.org
Ultrasound-Assisted SynthesisCopper catalystNot specifiedUses ultrasound as a green energy source for rapid, single-pot reactions. researchgate.net

Broader Impact on Heterocyclic Compound Research and Drug Discovery Initiatives

Research into specific molecules like this compound contributes to the broader and highly significant field of heterocyclic chemistry. Heterocyclic compounds are foundational to modern medicine, forming the structural core of more than 90% of new drugs. researchgate.net They exhibit an enormous range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. researchgate.net

The isoquinoline nucleus, in particular, is a privileged scaffold found in numerous natural products and pharmaceuticals. niscpr.res.inresearchgate.net The development of novel synthetic methods, such as regioselective reductions or functionalizations, expands the accessible chemical space for drug discovery. nih.gov By creating new derivatives of scaffolds like isoquinoline, chemists provide a diverse array of molecules for biological screening, which is a critical engine for identifying new therapeutic leads. nih.gov Therefore, the study of this compound and its analogs not only advances our understanding of this specific compound class but also enriches the entire drug discovery pipeline, paving the way for the development of future medicines. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl Isoquinolin-5-yl(oxo)acetate, and how are reaction conditions optimized to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step routes, such as coupling reactions between isoquinolin-5-yl derivatives and ethyl oxoacetate precursors. For example, organo-catalyzed cyclocondensation (e.g., azolium salts in aqueous media) can improve atom economy and reduce by-products . Optimization includes temperature control (~70°C), solvent selection (e.g., H₂O for green chemistry compliance), and catalyst loading (5 mol% for efficiency). Purification often employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm, isoquinoline protons at 7-9 ppm) and confirms regiochemistry .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry, bond angles, and intermolecular interactions (e.g., π-π stacking in triazole analogs) .
  • Elemental analysis : Validates purity and stoichiometry .

Q. What preliminary biological screening assays are used to assess the compound’s pharmacological potential?

  • Methodological Answer : In vitro assays include:

  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria .
  • Receptor binding studies : Fluorescence polarization assays to evaluate interactions with targets like kinases or GPCRs .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do electronic and steric effects in this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The oxoacetate moiety’s electron-withdrawing nature activates the carbonyl carbon for nucleophilic attack (e.g., by amines or thiols). Steric hindrance from the isoquinoline ring may slow reactions at the adjacent position, requiring bulky nucleophiles to employ polar aprotic solvents (e.g., DMF) or elevated temperatures. Kinetic studies using GC or HPLC monitor reaction progress .

Q. What crystallographic challenges arise when refining this compound using SHELXL, and how are they mitigated?

  • Methodological Answer : Challenges include:

  • Twinning : Addressed by refining twin laws or using HKLF5 data format .
  • Disorder : Partial occupancy modeling for flexible groups (e.g., ethyl ester).
  • High-resolution data : Anisotropic displacement parameters improve accuracy for heavy atoms. Constraints (e.g., DFIX) maintain chemically reasonable geometries .

Q. How do structural modifications at the isoquinolin-5-yl moiety alter bioactivity and target selectivity?

  • Methodological Answer : Substituents at the isoquinoline ring (e.g., electron-donating groups like -OCH₃) enhance π-π interactions with aromatic residues in enzyme active sites, improving inhibition (e.g., kinase targets). Comparative SAR studies using analogs with varying substituents (e.g., halogenated vs. alkylated derivatives) reveal selectivity trends. Docking simulations (AutoDock Vina) and MD simulations validate binding modes .

Data Contradictions and Resolution

Q. How are conflicting data on reaction yields resolved when scaling up this compound synthesis?

  • Methodological Answer : Discrepancies often arise from inhomogeneous mixing or heat transfer in large batches. Process optimization includes:

  • Flow chemistry : Continuous reactors ensure consistent temperature and mixing .
  • DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., catalyst concentration, residence time) .

Tables

Table 1 : Key Synthetic Parameters for this compound Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
Catalyst1,3-Dibenzylimidazolium chloride (5 mol%)Reduces by-products
SolventH₂OEnhances green chemistry
Temperature70°CBalances reaction rate/energy
PurificationColumn chromatographyRemoves unreacted aldehydes

Table 2 : Biological Activity of Structural Analogs

Compound ModificationIC₅₀ (μM)TargetReference
Isoquinolin-5-yl with -OCH₃0.45EGFR Kinase
Halogenated Isoquinoline1.2Topoisomerase II

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.